N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide
Description
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further linked to a methoxy-methylpropanamide moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,23-3)16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWAWSQDXBFGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with a piperidine derivative. The final step involves the formation of the methoxy-methylpropanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorobenzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the methoxy-methylpropanamide moiety may influence its solubility and bioavailability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
- N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Uniqueness
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its fluorobenzoyl group enhances its stability and reactivity, while the piperidine ring and methoxy-methylpropanamide moiety contribute to its overall pharmacokinetic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
